- Chemoenzymatic Synthesis of Acyl Coenzyme A Substrates Enables in Situ Labeling of Small Molecules and Proteins, Organic Letters, 2015, 17(18), 4452-4455

Cas no 6756-74-7 (Coenzyme A, S-benzoate)

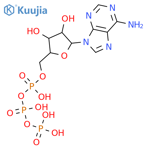

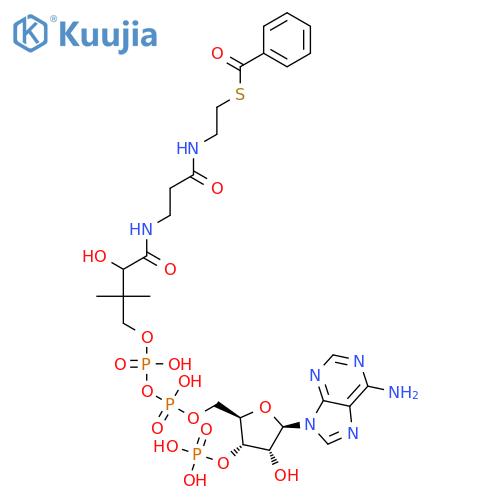

Coenzyme A, S-benzoate structure

Produktname:Coenzyme A, S-benzoate

Coenzyme A, S-benzoate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[3-[2-(2-benzoylsulfanylethylcarbamoyl)ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3-yl]oxyphosphonic acid

- [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[3-[2-(2-benzoylsulfanylethylcarbamoyl)ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3

- benzoyl CoA

- benzoyl-coenzyme A

- S-benzoyl coenzyme A

- S-benzoyl-coenzyme-A

- Benzoyl coenzyme A

- Benzoyl CoA

- Benzoic acid, thio-, S-ester with coenzyme A (8CI)

- Coenzyme A, S-benzoate

- C28-H40-N7-O17-P3-S

- UNII-94E93R5B3D

- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate

- 6756-74-7

- 94E93R5B3D

- Benzoyl-CoA; (Acyl-CoA); [M+H]+;

- Coenzyme A, benzoyl-

- C28H40N7O17P3S

- Benzoyl coenzyme A

- VEVJTUNLALKRNO-TYHXJLICSA-N

- BYC

- CHEBI:15515

- benzoyl-S-CoA

- S-benzoyl-coenzyme A

- C00512

- benzoyl-S-coenzyme A

- S-Benzoate coenzyme A

- S-(2-(3-((2R)-4-(((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) benzothioate

- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate

- S-{(3S,5S,9R)-1-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5-dioxido-10,14-dioxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} benzenecarbothioate (non-preferred name)

- S-Benzoate

- Q27458576

- 3'-phosphoadenosine 5'-(3-{(3R)-4-[(3-{[2-(benzoylsulfanyl)ethyl]amino}-3-oxopropyl)amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl} dihydrogen diphosphate)

- S-Benzoic acid

- Benzoyl Coenzyme A (sodium salt)

- SCHEMBL284919

- Benzoyl-coa

-

- Inchi: InChI=1S/C28H40N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h3-7,14-15,17,20-22,26,37-38H,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26?/m1/s1

- InChI-Schlüssel: VEVJTUNLALKRNO-VNTTVOJBSA-N

- Lächelt: CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O

Berechnete Eigenschaften

- Genaue Masse: 871.14100

- Monoisotopenmasse: 871.14142500g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 9

- Anzahl der Akzeptoren für Wasserstoffbindungen: 22

- Schwere Atomanzahl: 56

- Anzahl drehbarer Bindungen: 21

- Komplexität: 1510

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 4

- Undefined Atom Stereocenter Count: 1

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 389Ų

- XLogP3: -4

Experimentelle Eigenschaften

- PSA: 418.36000

- LogP: 1.34150

Coenzyme A, S-benzoate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1R:EtN(Pr-i)2, R:PyBOP, S:CH2Cl2, 12 h, rt

2.1R:EtN(Pr-i)2, R:EtN=C=N(CH2)3NMe2 •HCl, S:CH2Cl2, 18 h, rt

3.1S:AcOH, S:H2O, 5 h, rt

4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5

4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5

4.3R:HCO2H, S:H2O, S:MeCN

2.1R:EtN(Pr-i)2, R:EtN=C=N(CH2)3NMe2 •HCl, S:CH2Cl2, 18 h, rt

3.1S:AcOH, S:H2O, 5 h, rt

4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5

4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5

4.3R:HCO2H, S:H2O, S:MeCN

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1R:C:169149-96-6, S:H2O, 1.5 h, 37°C, pH 7.5

Referenz

- Enediyne Antitumor Antibiotic Maduropeptin Biosynthesis Featuring a C-Methyltransferase That Acts on a CoA-Tethered Aromatic Substrate, Journal of the American Chemical Society, 2010, 132(36), 12534-12536

Herstellungsverfahren 3

Reaktionsbedingungen

1.1R:DCC, S:THF, 5 h, rt

2.1R:NaOH, S:H2O, S:THF, 1 h, rt, pH 8

2.1R:NaOH, S:H2O, S:THF, 1 h, rt, pH 8

Referenz

- Preferential Hydrolysis of Aberrant Intermediates by the Type II Thioesterase in Escherichia coli Nonribosomal Enterobactin Synthesis: Substrate Specificities and Mutagenic Studies on the Active-Site Residues, Biochemistry, 2009, 48(8), 1712-1722

Herstellungsverfahren 4

Reaktionsbedingungen

1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C

1.2R:ClCO2Et, 1 h, 23°C

1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C

1.4R:HCl, S:H2O, 23°C, pH 3-5

1.2R:ClCO2Et, 1 h, 23°C

1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C

1.4R:HCl, S:H2O, 23°C, pH 3-5

Referenz

- Point Mutations (Q19P and N23K) Increase the Operational Solubility of a 2α-O-Benzoyltransferase that Conveys Various Acyl Groups from CoA to a Taxane Acceptor, Journal of Natural Products, 2010, 73(2), 151-159

Herstellungsverfahren 5

Reaktionsbedingungen

1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C

1.2R:ClCO2Et, 1 h, 23°C

1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C

1.4R:HCl, S:H2O, pH 3-5

1.2R:ClCO2Et, 1 h, 23°C

1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C

1.4R:HCl, S:H2O, pH 3-5

Referenz

- An N-Aroyltransferase of the BAHD Superfamily Has Broad Aroyl CoA Specificity in Vitro with Analogues of N-Dearoylpaclitaxel, Journal of the American Chemical Society, 2009, 131(16), 5994-6002

Coenzyme A, S-benzoate Raw materials

- Cysteamine hydrochloride

- Adenosine 5'-Triphosphate

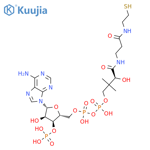

- Coenzyme A sodium salt hydrate

- Benzoic acid

- Coenzyme A

- 1-hydroxypyrrolidine-2,5-dione

- b-Alanine, N-[(2,2,5,5-tetramethyl-1,3-dioxan-4-yl)carbonyl]-, (R)-

Coenzyme A, S-benzoate Preparation Products

Coenzyme A, S-benzoate Verwandte Literatur

-

M. McErlean,X. Liu,Z. Cui,B. Gust,S. G. Van Lanen Nat. Prod. Rep. 2021 38 1362

-

Karen E. Lebe,Russell J. Cox Chem. Sci. 2019 10 1227

-

Alison M. Hill Nat. Prod. Rep. 2006 23 256

-

Marimuthu Jeya,Tae-Su Kim,Manish Kumar Tiwari,Jinglin Li,Huimin Zhao,Jung-Kul Lee Mol. BioSyst. 2012 8 2864

-

Bradley S. Moore,Christian Hertweck Nat. Prod. Rep. 2002 19 70

6756-74-7 (Coenzyme A, S-benzoate) Verwandte Produkte

- 1264-52-4(Octanoyl Coenzyme A)

- 1763-10-6(Coenzyme A, S-hexadecanoate)

- 188824-37-5(Coenzyme A,S-(9Z)-9-octadecenoate, monolithium salt (9CI))

- 102029-73-2(Acetyl Coenzyme A trisodium)

- 85-61-0(Coenzyme A)

- 187100-75-0(Coenzyme A,S-tetradecanoate, lithium salt (9CI))

- 108347-97-3(Succinyl Coenzyme A Sodium)

- 1716-06-9(Coenzyme A, S-(9Z)-9-octadecenoate)

- 2172259-92-4(1-(2-aminopentan-2-yl)-4,4-dimethylcycloheptan-1-ol)

- 400077-77-2(1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

Empfohlene Lieferanten

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Enjia Trading Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Shanghai Joy Biotech Ltd

Gold Mitglied

CN Lieferant

Großmenge

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

Gold Mitglied

CN Lieferant

Reagenz

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge